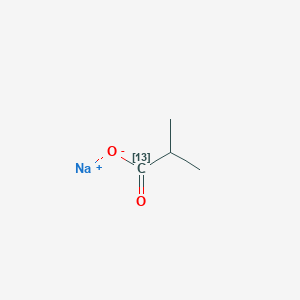

Sodium 2-methylpropionate-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7NaO2 |

|---|---|

Molecular Weight |

111.08 g/mol |

IUPAC Name |

sodium 2-methyl(113C)propanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1/i4+1; |

InChI Key |

TWEGKFXBDXYJIU-VZHAHHFWSA-M |

Isomeric SMILES |

CC(C)[13C](=O)[O-].[Na+] |

Canonical SMILES |

CC(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium 2-methylpropionate-1-13C: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methylpropionate-1-13C, an isotopically labeled form of the sodium salt of isobutyric acid, serves as a valuable tracer in metabolic research. Its application is primarily centered on elucidating the intricate pathways of cellular carbon metabolism through a technique known as 13C Metabolic Flux Analysis (13C-MFA). This powerful methodology allows for the quantitative tracking of the 13C-labeled carbon atom as it is incorporated into various downstream metabolites, providing a dynamic snapshot of cellular metabolic activity. By tracing the metabolic fate of the labeled isobutyrate, researchers can gain insights into pathways such as anaplerosis, the catabolism of branched-chain amino acids, and fatty acid synthesis. This guide provides an in-depth overview of the research applications of this compound, including experimental protocols, data interpretation, and the visualization of relevant metabolic pathways.

Core Applications in Metabolic Research

The primary utility of this compound lies in its role as a metabolic tracer to probe specific cellular pathways. Once it enters the cell, it is converted to its free acid form, 2-methylpropionic acid (isobutyrate), and subsequently activated to isobutyryl-CoA. The 13C label at the C1 position allows for precise tracking of this molecule's contribution to various metabolic pools.

A key application is the study of anaplerosis , which involves the replenishment of tricarboxylic acid (TCA) cycle intermediates that are diverted for biosynthetic purposes. Isobutyryl-CoA can be metabolized to propionyl-CoA, which is then converted to succinyl-CoA, a direct anaplerotic substrate for the TCA cycle. By monitoring the incorporation of the 13C label into TCA cycle intermediates and related amino acids, researchers can quantify the contribution of isobutyrate to the maintenance of this central metabolic hub. This is particularly relevant in the study of cancer metabolism, where anaplerotic pathways are often reprogrammed to support rapid cell proliferation.

Furthermore, this compound is instrumental in investigating the catabolism of the branched-chain amino acid valine , as isobutyryl-CoA is a key intermediate in this pathway. Tracing the metabolism of labeled isobutyrate can help to understand the regulation and potential dysregulation of valine breakdown in various physiological and pathological states.

Experimental Design and Protocols

A typical 13C metabolic flux analysis experiment using this compound involves several key steps, from cell culture and tracer administration to metabolite extraction and analysis. The following protocol provides a generalized framework that can be adapted to specific research questions and cell types.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Formulation: Culture cells in a defined medium. For tracer experiments, it is common to use a medium containing a known concentration of unlabeled glucose and other essential nutrients.

-

Tracer Introduction: On the day of the experiment, replace the culture medium with fresh medium containing this compound at a specific concentration (e.g., 1-5 mM). The unlabeled sodium 2-methylpropionate should be omitted from the experimental medium.

-

Incubation: Incubate the cells with the labeled substrate for a predetermined period. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state, where the fractional labeling of key metabolites no longer changes over time. This can range from a few hours to over 24 hours depending on the cell type and the metabolic pathway under investigation.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.

-

Extraction: Immediately add a cold extraction solvent, such as 80% methanol, to the cells. Scrape the cells and collect the cell lysate.

-

Separation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the polar metabolites is collected for analysis.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used analytical technique for 13C-MFA due to its high sensitivity and ability to separate and identify a wide range of metabolites.

-

Derivatization: The extracted metabolites are chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection and Analysis: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each metabolite. The presence of the 13C label will result in a shift in the mass of the metabolite and its fragments, allowing for the determination of the isotopic enrichment and the mass isotopomer distribution (MID).

Data Presentation and Interpretation

The quantitative data obtained from GC-MS analysis is crucial for understanding the metabolic fate of this compound. The results are typically presented as the fractional abundance of mass isotopomers for key downstream metabolites.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Interpretation |

| Propionyl-CoA | M+1 | High | Direct product of isobutyryl-CoA metabolism, retaining the 13C label. |

| Succinyl-CoA | M+1 | Moderate | Indicates the entry of the 13C label into the TCA cycle via anaplerosis. |

| Malate | M+1 | Moderate | A TCA cycle intermediate downstream of succinyl-CoA. |

| Aspartate | M+1 | Moderate | Synthesized from the TCA cycle intermediate oxaloacetate, reflecting anaplerotic flux. |

| Glutamate | M+1 | Low to Moderate | Synthesized from the TCA cycle intermediate α-ketoglutarate, indicating further progression of the label through the TCA cycle. |

Note: The fractional abundance values are illustrative and will vary depending on the experimental conditions, cell type, and incubation time.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows is essential for a clear understanding of the experimental design and the biological processes being investigated.

Conclusion

This compound is a powerful and specific tracer for interrogating cellular metabolism. Its use in 13C Metabolic Flux Analysis provides researchers with a quantitative tool to dissect the complexities of pathways such as anaplerosis and amino acid catabolism. The detailed experimental protocols and data analysis workflows outlined in this guide offer a solid foundation for scientists and drug development professionals to incorporate this valuable technique into their research, ultimately contributing to a deeper understanding of cellular physiology and the metabolic underpinnings of disease.

An In-depth Technical Guide to Sodium 2-methylpropionate-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methylpropionate-1-13C is a stable isotope-labeled form of sodium 2-methylpropionate, also known as sodium isobutyrate. In this compound, the carbon atom at the C1 position of the propionate (B1217596) backbone is replaced with its stable, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool in metabolic research and drug development.[1] Its primary application lies in its use as a tracer to elucidate metabolic pathways and quantify metabolic fluxes within biological systems.[2] Furthermore, it serves as an internal standard in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of its unlabeled counterpart.[3] This guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies for this compound.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₃¹³CH₇NaO₂ | [4] |

| Molecular Weight | 111.09 g/mol | [5] |

| CAS Number | 71105-51-6 | [6] |

| Synonyms | Sodium isobutyrate-1-¹³C, Sodium 2-methylpropanoate-1-¹³C | [5] |

| Appearance | White Solid | [7] |

| Melting Point | ~254-320 °C (estimated from unlabeled sodium isobutyrate) | [8][9] |

| Purity | ≥95% chemical purity, ≥99 atom % ¹³C | [5][10] |

Spectroscopic Properties

While specific spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from its unlabeled analogue.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of unlabeled 2-methylpropanoic acid shows three distinct signals, corresponding to the three different carbon environments in the molecule.[11] For Sodium 2-methylpropionate-1-¹³C, a strong, distinct signal for the labeled C1 carbon is expected in the region typical for carboxyl carbons (around 170-185 ppm). The other carbon signals would include one for the C2 methine carbon and one for the two equivalent C3 methyl carbons.[11] Due to the ¹³C labeling at the C1 position, this signal will be prominent and can be used for tracing studies.

¹H NMR Spectroscopy: The ¹H NMR spectrum of unlabeled 2-methylpropanoic acid displays three sets of proton signals.[12] A doublet for the six equivalent methyl protons, a septet for the single methine proton, and a singlet for the carboxylic acid proton.[12] The spectrum for the sodium salt would be similar, though the carboxylic proton signal would be absent.

Infrared (IR) Spectroscopy: The IR spectrum of a sodium carboxylate, such as sodium 2-methylpropionate, is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).[13] These bands typically appear in the regions of 1510-1650 cm⁻¹ (asymmetric) and 1280-1400 cm⁻¹ (symmetric).[13] Additional bands corresponding to C-H stretching and bending vibrations of the methyl and methine groups will also be present.

Mass Spectrometry (MS): In a mass spectrum, Sodium 2-methylpropionate-1-¹³C will show a molecular ion peak that is one mass unit higher than its unlabeled counterpart due to the presence of the ¹³C isotope. This mass difference is fundamental to its use as a tracer and internal standard in mass spectrometry-based analytical methods.

Applications in Research and Drug Development

The primary utility of Sodium 2-methylpropionate-1-¹³C stems from its nature as a stable isotope-labeled compound.

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2] By introducing a ¹³C-labeled substrate like Sodium 2-methylpropionate-1-¹³C into a biological system, researchers can track the incorporation of the ¹³C atom into various downstream metabolites.[1] Analysis of the mass isotopomer distributions in these metabolites by MS or NMR allows for the detailed mapping and quantification of metabolic fluxes.[2] This is particularly valuable in understanding the metabolic reprogramming that occurs in diseases such as cancer and inborn errors of metabolism.[1][14]

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, stable isotope-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1] By administering a ¹³C-labeled version of a drug, its metabolic fate can be traced, and its metabolites can be identified and quantified.[] While Sodium 2-methylpropionate-1-¹³C is not a drug itself, it serves as a crucial tool for studying the metabolism of compounds that are structurally related or that influence propionate metabolic pathways.

Quantitative Analysis: As an internal standard, Sodium 2-methylpropionate-1-¹³C is added to biological samples in known amounts for the accurate quantification of endogenous or exogenous 2-methylpropionate.[3] Because it is chemically identical to the analyte but has a different mass, it can be distinguished by mass spectrometry, allowing for the correction of sample loss during preparation and variations in instrument response.

Metabolic Fate of 2-Methylpropionate

When introduced into a biological system, propionate (and by extension, 2-methylpropionate) is primarily metabolized in the mitochondria. The metabolic pathway of propionate involves its conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via a series of enzymatic reactions. Dysregulation of this pathway is associated with several metabolic disorders.[14] The use of ¹³C-labeled propionate allows for the detailed investigation of these pathways and the effects of drugs or genetic mutations on them.[16]

Experimental Protocols

Representative Synthesis of this compound

A common method for the synthesis of ¹³C-carboxyl-labeled carboxylic acids involves the use of a Grignard reagent and ¹³C-labeled carbon dioxide. The following is a representative, general protocol.

Materials:

-

Isopropyl magnesium bromide (Grignard reagent)

-

¹³C-labeled carbon dioxide (¹³CO₂) gas

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

A solution of isopropyl magnesium bromide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled in a dry ice/acetone bath.

-

¹³C-labeled carbon dioxide gas is bubbled through the stirred Grignard solution. The ¹³CO₂ reacts with the Grignard reagent to form the magnesium salt of 2-methylpropanoic-1-¹³C acid.

-

The reaction mixture is then quenched by the slow addition of aqueous HCl, which protonates the carboxylate to form 2-methylpropanoic-1-¹³C acid.

-

The aqueous and organic layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 2-methylpropanoic-1-¹³C acid.

-

The acid is then neutralized with a stoichiometric amount of sodium hydroxide solution.

-

The resulting solution is evaporated to dryness to yield solid Sodium 2-methylpropionate-1-¹³C.

-

The final product should be purified by recrystallization.

General Protocol for a ¹³C Metabolic Tracer Experiment

This protocol outlines a general workflow for using Sodium 2-methylpropionate-1-¹³C in a cell culture-based metabolic flux analysis experiment.

Materials:

-

Cultured cells of interest

-

Culture medium depleted of unlabeled sodium propionate

-

Sodium 2-methylpropionate-1-¹³C

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

LC-MS or GC-MS system

Procedure:

-

Cell Culture: Cells are grown to the desired confluence in standard culture medium.

-

Labeling: The standard medium is replaced with a medium containing a known concentration of Sodium 2-methylpropionate-1-¹³C and depleted of unlabeled propionate. Cells are incubated for a specific period to allow for the uptake and metabolism of the labeled substrate.

-

Metabolite Quenching and Extraction: The medium is rapidly removed, and the cells are washed with an ice-cold saline solution. Metabolic activity is quenched by adding a cold quenching solution. Metabolites are then extracted from the cells.

-

Sample Analysis: The cell extracts are analyzed by LC-MS or GC-MS to determine the mass isotopologue distribution of downstream metabolites.

-

Data Analysis: The resulting data is used to calculate the fractional labeling of metabolites and to determine metabolic fluxes using specialized software.

Visualizations

Caption: A simplified workflow for the synthesis of this compound.

Caption: General experimental workflow for a ¹³C metabolic tracer study.

Caption: Simplified metabolic pathway of propionate entering the TCA cycle.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. clearsynth.com [clearsynth.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. americanelements.com [americanelements.com]

- 8. wbcil.com [wbcil.com]

- 9. sodium isobutyrate [chemister.ru]

- 10. Sodium 2-Methylpropionate-1-[13C], CasNo.71105-51-6 BOC Sciences United States [bocscichem.lookchem.com]

- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 14. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to ¹³C Metabolic Flux Analysis (¹³C-MFA)

This technical guide provides a comprehensive overview of ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental protocols, data interpretation, and applications of ¹³C-MFA in understanding cellular metabolism and advancing therapeutic strategies.

Core Principles of ¹³C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing isotopically labeled substrates, typically utilizing the stable isotope of carbon, ¹³C, researchers can trace the flow of atoms through metabolic pathways.[1][2][3] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of cellular metabolism, revealing the activity of pathways that are crucial for cell growth, proliferation, and response to therapeutic interventions.[1] ¹³C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.[1][4]

The fundamental principle of ¹³C-MFA lies in the introduction of a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) into a biological system.[1] As cells metabolize this substrate, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways.[1] This labeling pattern is highly sensitive to the relative pathway fluxes; different flux distributions will result in different labeling patterns.[2] By measuring the MIDs of key metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of the metabolic network, the intracellular fluxes can be accurately estimated.[2][5]

Data Presentation: Quantitative Flux Maps

The final output of a ¹³C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model.[1] These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h) or as relative fluxes normalized to a key uptake rate, such as glucose. The tables below present example flux data, illustrating how ¹³C-MFA can quantify metabolic differences between cancerous and normal cells, a key application in drug development.

Table 1: Comparison of Metabolic Fluxes in Glioblastoma Cells and Normal Fibroblasts

This table summarizes typical metabolic shifts observed in cancer cells, such as the Warburg effect (increased glycolysis to lactate) and increased glutamine utilization to replenish the TCA cycle (anaplerosis), as can be quantified by ¹³C-MFA.[1]

| Metabolic Pathway | Flux in Normal Fibroblasts (relative to glucose uptake) | Flux in Glioblastoma Cells (relative to glucose uptake) |

| Glycolysis to Lactate | 0.1 | 0.8 |

| TCA Cycle (from Glucose) | 0.8 | 0.15 |

| TCA Cycle (from Glutamine) | 0.1 | 0.7 |

| Fatty Acid Synthesis | 0.05 | 0.3 |

Table 2: Extracellular Flux Rates in Proliferating Cancer Cells

For ¹³C-MFA studies, external rates of substrate uptake and product secretion are measured and used as constraints in the metabolic model. Typical values for proliferating cancer cells are provided below.[6]

| Metabolite | Flux Rate (nmol/10⁶ cells/h) |

| Glucose Uptake | 100–400 |

| Lactate Secretion | 200–700 |

| Glutamine Uptake | 30–100 |

| Other Amino Acids Uptake/Secretion | 2–10 |

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality data in ¹³C-MFA.[1] This section outlines the key steps involved in the experimental phase.

Cell Culture and Isotopic Labeling

The first step is to culture cells in a chemically defined medium where a primary carbon source is replaced with its ¹³C-labeled counterpart.[1][7][8]

-

Cell Seeding : Seed cells at a density that will allow for logarithmic growth and ensure sufficient biomass for analysis.

-

Adaptation (for steady-state MFA) : If necessary, adapt cells to the defined medium over several passages to minimize metabolic perturbations.

-

Labeling Medium Preparation : Prepare the labeling medium by substituting the unlabeled carbon source (e.g., glucose, glutamine) with the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose, [1,2-¹³C₂]-glucose).[8] A common choice is a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[1][4]

-

Isotopic Labeling : Replace the standard culture medium with the pre-warmed labeling medium. For steady-state ¹³C-MFA, cells are cultured for a duration sufficient to achieve isotopic equilibrium in the intracellular metabolite pools, typically over several cell divisions.[8] For isotopically non-stationary ¹³C-MFA (INST-MFA), samples are taken at multiple time points during the isotopic transient phase.[9]

Metabolite Quenching and Extraction

This is a critical step to instantaneously halt all enzymatic activity and extract the intracellular metabolites for analysis.[3] Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.[3]

-

Quenching :

-

Adherent Cells : Rapidly aspirate the labeling medium, wash the cells once with ice-cold phosphate-buffered saline (PBS), and then add a pre-chilled quenching solution, such as -80°C methanol (B129727), to the culture dish.[10]

-

Suspension Cells : Rapidly separate cells from the culture medium by centrifugation or filtration. Resuspend the cell pellet in a cold quenching solution, such as 60% methanol supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate at -40 °C.[3][11]

-

-

Extraction :

-

After quenching, add a solvent or a mixture of solvents (e.g., methanol/water or methanol/chloroform/water) to the cells to extract the metabolites.

-

Scrape the cells (if adherent) and collect the cell lysate.

-

Vortex the mixture vigorously and then centrifuge at high speed to pellet cell debris and proteins.

-

The supernatant containing the metabolites is carefully collected for analysis.[10]

-

Analytical Measurement

The isotopic labeling of metabolites is measured using mass spectrometry or NMR spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used technique for ¹³C-MFA due to its high sensitivity and resolution.[3]

-

Derivatization : Metabolites are chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis.

-

Analysis : The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the metabolites, which are then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide detailed information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis.[1][12] This technique is non-destructive and can be used for in vivo measurements.

Mandatory Visualization: Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, created using the DOT language, visualize key aspects of ¹³C-MFA.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 6. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raw.githubusercontent.com [raw.githubusercontent.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. CeCaFDB - A curated database for flux distribution in central carbon metabolism systems. [cecafdb.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unlocking Cellular Secrets: A Technical Guide to Stable Isotope Tracing in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing has emerged as a powerful and indispensable tool in metabolic research, offering an unparalleled window into the dynamic and intricate network of biochemical reactions that sustain life. By replacing atoms in metabolic precursors with their heavier, non-radioactive counterparts, researchers can track the journey of these "labeled" molecules through various pathways, providing critical insights into cellular metabolism in both healthy and diseased states. This in-depth technical guide delves into the core principles of stable isotope tracing, providing detailed experimental methodologies and data interpretation strategies to empower researchers in their quest to unravel metabolic complexities and accelerate drug discovery and development.

Core Principles of Stable Isotope Tracing

At its heart, stable isotope tracing involves the introduction of a molecule enriched with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and do not emit radiation, making them safe for use in a wide range of experimental models, including human studies.[1][2] The fundamental premise is that cells will utilize these labeled precursors in their metabolic processes, incorporating the heavy isotopes into downstream metabolites. By detecting and quantifying the enrichment of these isotopes in various metabolic pools, researchers can elucidate the activity of specific metabolic pathways.[3][4]

The key concepts underpinning this technology are isotopologues and mass isotopomers . Isotopologues are molecules that differ only in their isotopic composition.[5] For example, glucose with one ¹³C atom is an isotopologue of glucose with all ¹²C atoms. Mass isotopomers are molecules with the same chemical formula but different masses due to the presence of heavy isotopes.[6] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure the distribution of these mass isotopomers, providing a quantitative readout of metabolic pathway activity.[1][7]

A crucial application of stable isotope tracing is Metabolic Flux Analysis (MFA) .[8][9][10] MFA is a computational method that uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) of reactions within a metabolic network.[9][10][11] This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[12]

Experimental Design and Workflow

A well-designed stable isotope tracing experiment is paramount for obtaining meaningful and interpretable data. The general workflow involves several key stages, from tracer selection to data analysis.

Tracer Selection

The choice of the stable isotope tracer is dictated by the specific metabolic pathway under investigation. The tracer should be a primary substrate for the pathway of interest to ensure efficient incorporation of the label.

| Stable Isotope Tracer | Common Labeled Atom(s) | Primary Metabolic Pathways Investigated |

| [U-¹³C]-Glucose | Carbon | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, Fatty Acid Synthesis |

| [1,2-¹³C₂]-Glucose | Carbon | Pentose Phosphate Pathway vs. Glycolysis |

| [U-¹⁵N]-Glutamine | Nitrogen | Amino Acid Metabolism, Nucleotide Synthesis, Hexosamine Biosynthesis |

| [U-¹³C, U-¹⁵N]-Glutamine | Carbon and Nitrogen | Glutaminolysis, TCA Cycle Anaplerosis, Amino Acid and Nucleotide Synthesis |

| [²H₂O] (Heavy Water) | Deuterium | De novo Fatty Acid and Cholesterol Synthesis, Gluconeogenesis |

| [U-¹³C]-Palmitate | Carbon | Fatty Acid Oxidation |

Achieving Isotopic Steady State

For many metabolic flux analyses, it is crucial to achieve isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites remains constant over time.[12] The time required to reach steady state varies depending on the turnover rate of the metabolite pool. For instance, glycolytic intermediates typically reach steady state within minutes, while the labeling of nucleotides may take several hours.[12]

Key Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and accuracy of stable isotope tracing studies.

In Vitro Cell Culture Protocol

This protocol outlines a general procedure for stable isotope labeling in cultured cells.

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Tracer Introduction: On the day of the experiment, replace the standard culture medium with a medium containing the stable isotope-labeled tracer. The concentration of the tracer should be carefully chosen to mimic physiological conditions.

-

Incubation: Incubate the cells for a predetermined duration to allow for the establishment of isotopic steady state. This time point should be optimized for the specific pathway and cell type.

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench all enzymatic activity and extract the metabolites.[1]

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[1]

-

Vortex vigorously and centrifuge at high speed to pellet cell debris.[1]

-

Collect the supernatant containing the metabolites.[1]

-

-

Sample Preparation for Analysis: Dry the metabolite extracts under a vacuum and store at -80°C until analysis by MS or NMR.[1]

In Vivo Animal Studies Protocol

Stable isotope tracing in animal models provides insights into systemic metabolism.

-

Tracer Administration: The labeled tracer can be administered through various routes, including intravenous infusion, intraperitoneal injection, or oral gavage.[3] The choice of administration route depends on the experimental question and the pharmacokinetic properties of the tracer.

-

Tracer Infusion and Blood Sampling: For continuous infusion studies, a catheter is often surgically implanted. The tracer is infused at a constant rate to achieve a steady-state enrichment in the plasma. Blood samples are collected at regular intervals to monitor the isotopic enrichment of the tracer and key metabolites.

-

Tissue Collection: At the end of the experiment, tissues of interest are rapidly harvested and flash-frozen in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction from Tissues: Tissues are homogenized in a suitable extraction solvent, followed by centrifugation to separate the metabolite-containing supernatant from the tissue debris.

-

Sample Analysis: Plasma and tissue extracts are then processed and analyzed by MS or NMR to determine isotopic enrichment.

Analytical Techniques and Data Analysis

Mass spectrometry and NMR spectroscopy are the two primary analytical platforms used for measuring isotopic enrichment.

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is the most widely used technique due to its high sensitivity and resolution.[1][13] It separates metabolites and measures their mass-to-charge ratio, allowing for the quantification of different mass isotopomers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR provides detailed information about the positional distribution of isotopes within a molecule (isotopomers), which can be crucial for resolving complex metabolic pathways.[7]

The raw data from these instruments require several processing steps, including correction for the natural abundance of stable isotopes, before being used for biological interpretation or metabolic flux analysis.

Visualizing Metabolic Pathways: Glycolysis and the TCA Cycle

Understanding the flow of carbon through central metabolic pathways is a common application of ¹³C-based tracers. The following diagram illustrates how uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) is metabolized through glycolysis and the tricarboxylic acid (TCA) cycle.

In this example, the "M+n" notation indicates the mass isotopomer with 'n' ¹³C atoms. The initial M+6 glucose is cleaved into two M+3 pyruvate molecules. In the mitochondria, one carbon is lost as CO₂ during the conversion of pyruvate to acetyl-CoA, resulting in an M+2 acetyl-CoA that enters the TCA cycle.

Applications in Drug Development

Stable isotope tracing is a valuable tool throughout the drug development pipeline.

| Stage of Drug Development | Application of Stable Isotope Tracing |

| Target Identification and Validation | Elucidating disease-specific metabolic reprogramming to identify novel drug targets.[7] |

| Mechanism of Action Studies | Determining how a drug candidate modulates specific metabolic pathways to understand its therapeutic effect. |

| Pharmacokinetics (ADME) | Tracking the absorption, distribution, metabolism, and excretion of a drug by using a stable isotope-labeled version of the drug molecule.[2][14] |

| Pharmacodynamics | Assessing the metabolic response to a drug in target tissues to understand its efficacy and potential side effects.[2] |

| Toxicity Studies | Investigating the metabolic pathways involved in drug-induced toxicity.[14][15] |

| Personalized Medicine | Identifying patient populations that are most likely to respond to a particular therapy based on their metabolic phenotype.[16] |

Conclusion

Stable isotope tracing provides a dynamic and quantitative approach to understanding cellular metabolism that is unattainable with other techniques. By enabling the precise measurement of metabolic fluxes, this technology offers profound insights into the metabolic alterations that underlie various diseases and the mechanisms by which drugs exert their effects. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of stable isotope tracing principles and methodologies are essential for driving innovation and accelerating the translation of basic metabolic discoveries into novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. metsol.com [metsol.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. benchchem.com [benchchem.com]

- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Measuring Metabolic Flux [iwasa.biochem.utah.edu]

- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Application of stable isotopes in drug development|INFORMATION [newradargas.com]

- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium 2-methylpropionate-1-¹³C as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methylpropionate-1-¹³C, the sodium salt of isobutyric acid with a stable isotope label at the carboxyl carbon, serves as a powerful metabolic tracer for investigating cellular metabolism.[1][2][3][4][5] Its application is particularly valuable in the field of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[6][7][8] By introducing this labeled compound into a biological system, researchers can trace the path of the ¹³C atom as it is incorporated into downstream metabolites, providing critical insights into the contributions of specific substrates to central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. This guide details the metabolic fate of 2-methylpropionate, outlines experimental protocols for its use, and provides a framework for data interpretation.

Metabolic Fate of 2-Methylpropionate

The primary metabolic role of 2-methylpropionate (isobutyrate) is to serve as an anaplerotic substrate, meaning it replenishes the pool of TCA cycle intermediates.[9][10][11] This is crucial for maintaining the biosynthetic and bioenergetic functions of the cell. The journey of the labeled carbon from sodium 2-methylpropionate-1-¹³C into the central carbon metabolism follows a well-defined pathway.

The catabolism of 2-methylpropionate begins with its conversion to propionyl-CoA. This propionyl-CoA is then channeled into the TCA cycle through a three-step enzymatic process that converts it to succinyl-CoA.[12][13][14][15] This pathway is also the convergence point for the breakdown of odd-chain fatty acids and several amino acids, including valine, isoleucine, methionine, and threonine.[16]

The key enzymatic reactions are:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[12][15]

-

Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase .[13]

-

Isomerization: In a vitamin B₁₂ (adenosylcobalamin)-dependent reaction, methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA .[12][14][15]

Once the ¹³C-labeled succinyl-CoA enters the TCA cycle, the label is incorporated into subsequent intermediates such as fumarate, malate, and oxaloacetate, allowing for the quantification of anaplerotic flux from 2-methylpropionate.

Experimental Protocols

The use of sodium 2-methylpropionate-1-¹³C as a tracer requires carefully designed experiments to ensure accurate and reproducible results. The general workflow involves cell culture or animal studies, metabolite extraction, and analysis by mass spectrometry.

General Workflow for ¹³C-Metabolic Flux Analysis

A typical ¹³C-MFA experiment follows five key steps:

-

Tracer Selection: Choosing the appropriate isotopically labeled substrate to probe the pathway of interest.

-

Labeling Experiment: Introducing the tracer to the biological system (e.g., cell culture or in vivo infusion) and allowing it to reach an isotopic steady state.

-

Metabolite Analysis: Quenching metabolism, extracting metabolites, and measuring the mass isotopomer distributions (MIDs) of key metabolites using mass spectrometry.[7]

-

Flux Estimation: Using computational models to estimate intracellular fluxes from the measured MIDs and other extracellular rates.

-

Statistical Analysis: Evaluating the goodness-of-fit and calculating confidence intervals for the estimated fluxes.[7]

Protocol 1: In Vitro Cell Culture Labeling

This protocol provides a general framework for tracing the metabolism of sodium 2-methylpropionate-1-¹³C in cultured cells.

-

Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvest.

-

Culture Medium: Grow cells in a standard culture medium. For tracer experiments, it is often beneficial to use a custom medium where the concentrations of all carbon sources are known.

-

Tracer Introduction: Replace the standard medium with a labeling medium containing a defined concentration of sodium 2-methylpropionate-1-¹³C (e.g., 1-5 mM). The optimal concentration should be determined empirically for the specific cell line and experimental goals.

-

Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state in the TCA cycle intermediates. This typically ranges from 6 to 24 hours, depending on the cell type's metabolic rate.

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture plate.[17]

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.

Protocol 2: In Vivo Infusion in Animal Models

This protocol is adapted from general stable isotope infusion procedures and should be optimized for specific research questions and animal models.[18][19][20]

-

Animal Preparation: Fast the animal for a short period (e.g., 6-12 hours) to reduce variability from recent food intake.[18] Anesthetize the animal and place a catheter in a suitable blood vessel (e.g., tail vein) for infusion.

-

Tracer Infusion:

-

Prepare a sterile solution of sodium 2-methylpropionate-1-¹³C in saline.

-

Administer the tracer via a continuous intravenous infusion using a syringe pump. A common approach is a bolus dose followed by a constant infusion to rapidly achieve and maintain a steady-state concentration of the tracer in the plasma.

-

The infusion duration should be sufficient to allow for tracer incorporation into tissue metabolites, typically 1-4 hours.[18][19]

-

-

Sample Collection:

-

At the end of the infusion period, collect blood samples.

-

Immediately euthanize the animal and rapidly excise the tissues of interest.

-

Freeze-clamp the tissues in liquid nitrogen to instantly quench all metabolic activity.

-

-

Metabolite Extraction from Tissue:

-

Homogenize the frozen tissue powder in a cold extraction solvent (e.g., methanol/chloroform/water mixture).

-

Separate the polar and non-polar phases by centrifugation.

-

Collect the polar phase (containing TCA cycle intermediates) for analysis.

-

-

Sample Preparation: Process the polar extract as described in the in vitro protocol for subsequent MS analysis.

Data Presentation and Analysis

The primary data obtained from these experiments is the mass isotopomer distribution (MID) of TCA cycle intermediates. The MID reveals the relative abundance of molecules with different numbers of ¹³C atoms.

| Enzyme | Reaction | Cofactors | Location |

| Propionyl-CoA Carboxylase | Propionyl-CoA + HCO₃⁻ + ATP → D-Methylmalonyl-CoA + ADP + Pi | Biotin, ATP | Mitochondria |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA ↔ L-Methylmalonyl-CoA | - | Mitochondria |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA ↔ Succinyl-CoA | Adenosylcobalamin (Vitamin B₁₂) | Mitochondria |

| Table 1: Key enzymes in the conversion of propionyl-CoA to succinyl-CoA.[12][13][15][16] |

| Parameter | Example Value | Notes |

| Cell Line | A549 (Human Lung Carcinoma) | Select a cell line relevant to the research question. |

| Culture Medium | DMEM with known substrate concentrations | A defined medium is crucial for accurate flux modeling. |

| Tracer | Sodium 2-methylpropionate-1-¹³C | - |

| Tracer Concentration | 2 mM | Optimize based on cell tolerance and expected uptake. |

| Incubation Time | 12 hours | Should be sufficient to approach isotopic steady state. |

| Analytical Method | GC-MS or LC-MS/MS | Choice depends on metabolite properties and instrument availability. |

| Table 2: Example parameters for an in vitro ¹³C labeling experiment. |

When Sodium 2-methylpropionate-1-¹³C is metabolized, the ¹³C label enters the TCA cycle at succinyl-CoA. This will result in succinate (B1194679) being predominantly labeled as M+1 (one ¹³C atom). As this M+1 succinate is further metabolized, the label will propagate to downstream intermediates.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Succinate | 45% | 55% | 0% | 0% | 0% |

| Fumarate | 50% | 50% | 0% | 0% | 0% |

| Malate | 52% | 48% | 0% | 0% | 0% |

| Table 3: Hypothetical mass isotopomer distribution (MID) data for TCA cycle intermediates after labeling with Sodium 2-methylpropionate-1-¹³C. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. |

Conclusion

Sodium 2-methylpropionate-1-¹³C is an effective metabolic tracer for quantifying anaplerotic flux into the TCA cycle. Its use in ¹³C-MFA studies enables researchers to dissect the metabolic contributions of substrates that feed into the propionyl-CoA pathway. For professionals in drug development and metabolic research, this tracer provides a valuable tool to investigate metabolic reprogramming in diseases such as cancer, to study inborn errors of metabolism, and to assess the metabolic effects of therapeutic interventions.[21] The detailed protocols and conceptual framework presented in this guide offer a solid foundation for the successful application of this powerful technique.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 9. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 10. Anaplerotic molecules: current and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impaired anaplerosis is a major contributor to glycolysis inhibitor toxicity in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. researchgate.net [researchgate.net]

- 14. brainly.com [brainly.com]

- 15. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Altered regulation of metabolic pathways in human lung cancer discerned by 13C stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: An In-depth Technical Guide to Carbon Labeling

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The intricate network of metabolic pathways within a cell governs its growth, proliferation, and response to its environment. Understanding the dynamics of these pathways—the metabolic fluxes—is paramount in basic research and crucial for the development of novel therapeutics, particularly in areas like oncology and metabolic diseases. Carbon labeling, coupled with advanced analytical techniques, offers a powerful lens to quantify these fluxes and elucidate the metabolic rewiring that occurs in disease states. This guide provides a comprehensive technical overview of carbon labeling in cellular metabolism, detailing experimental protocols, data interpretation, and the visualization of key metabolic and signaling networks.

Core Principles of Carbon Isotope Labeling

Carbon isotope labeling utilizes stable, non-radioactive isotopes of carbon, primarily Carbon-13 (¹³C), to trace the journey of carbon atoms through metabolic pathways.[1] The fundamental concept involves providing cells with a substrate, such as glucose or glutamine, where the naturally abundant ¹²C atoms are replaced with ¹³C.[1] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the incorporation of ¹³C.[1] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of ¹³C results in a predictable mass shift, allowing researchers to trace carbon atom transitions and quantify the activity of metabolic pathways through a methodology known as metabolic flux analysis (MFA).[1][2]

Experimental Protocols

A successful carbon labeling experiment hinges on meticulous execution of the experimental protocol, from cell culture to metabolite analysis.

13C Labeling in Cell Culture

This protocol outlines the general steps for labeling adherent mammalian cells with a ¹³C-labeled substrate.

Materials:

-

Adherent mammalian cells

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in sterile, high-purity water. Supplement the medium as required for your specific cell line and add the ¹³C-labeled glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS. It is crucial to use dialyzed FBS to minimize the presence of unlabeled small molecules like glucose.[3]

-

Cell Adaptation (for steady-state analysis): For steady-state metabolic flux analysis, it is often recommended to adapt the cells to the labeling medium for a period that allows for at least one to two cell doublings. This helps to ensure that the intracellular metabolite pools are in isotopic equilibrium.

-

Labeling: Aspirate the standard culture medium from the cells and gently wash the cell monolayer once with pre-warmed PBS. Immediately add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired duration. For kinetic studies, this may involve multiple time points. For steady-state analysis, a common incubation time is 24 hours, or until the labeling of key downstream metabolites, such as those in the TCA cycle, reaches a plateau.

Metabolite Extraction

The goal of metabolite extraction is to quench all enzymatic activity instantaneously and efficiently extract the intracellular metabolites.

Materials:

-

Ice-cold 80% methanol (B129727) (LC-MS grade)

-

Liquid nitrogen

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching and Extraction: At the designated time point, rapidly aspirate the labeling medium. Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and quench metabolism. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

-

Cell Harvesting: Place the plate on wet ice. Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein and Cell Debris Precipitation: Incubate the lysate at -80°C for at least 15 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet the cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new clean tube. The samples are now ready for analysis by mass spectrometry or for further preparation for NMR.

Sample Preparation for Analysis

For Mass Spectrometry (LC-MS):

The extracted metabolite samples can often be directly analyzed after centrifugation. The supernatant is typically transferred to autosampler vials for injection into the LC-MS system. Depending on the downstream analysis, the sample may be dried down under a stream of nitrogen and reconstituted in a suitable solvent for the chromatography method.

For NMR Spectroscopy:

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolite pellet in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

pH Adjustment: Ensure the pH of the sample is adjusted to a consistent value (e.g., pH 7.0) to minimize pH-induced variations in chemical shifts.

-

Transfer to NMR Tube: Transfer the final solution to an NMR tube for analysis.

Data Presentation: Quantitative Flux Maps

The ultimate output of a ¹³C-MFA study is a quantitative flux map, which details the rates of reactions throughout the metabolic network. These fluxes are typically normalized to the rate of substrate uptake and are presented in tables to facilitate comparison between different experimental conditions.

| Metabolic Reaction | Control Flux (Relative to Glucose Uptake) | Drug-Treated Flux (Relative to Glucose Uptake) |

| Glycolysis | ||

| Glucose -> G6P | 100 | 100 |

| F6P -> G3P | 85 | 75 |

| GAP -> PYR | 170 | 150 |

| PYR -> Lactate | 80 | 95 |

| Pentose Phosphate Pathway | ||

| G6P -> R5P | 15 | 10 |

| TCA Cycle | ||

| PYR -> Acetyl-CoA | 75 | 45 |

| Acetyl-CoA + OAA -> Citrate | 70 | 40 |

| α-KG -> Succinyl-CoA | 65 | 35 |

| Malate -> OAA | 68 | 38 |

| Anaplerosis | ||

| PYR -> OAA | 5 | 10 |

| Glutamine -> α-KG | 30 | 50 |

Visualization of Pathways and Workflows

Diagrams are indispensable for visualizing the complex interplay of signaling and metabolic pathways, as well as the logical flow of experimental and computational procedures.

Signaling Pathways Regulating Metabolism

Cellular metabolism is tightly regulated by upstream signaling pathways that respond to extracellular cues such as growth factors and hormones.

References

Basic applications of 13C labeled compounds in biology

An In-depth Technical Guide on the Core Applications of ¹³C Labeled Compounds in Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Carbon-13 (¹³C) has become an indispensable tool in biological research, offering unparalleled insights into the intricate workings of cellular metabolism, protein dynamics, and drug interactions. ¹³C, a non-radioactive, stable isotope of carbon, can be incorporated into biological molecules, acting as a tracer that can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This allows researchers to follow the metabolic fate of compounds, quantify the flow of metabolites through complex pathways, and elucidate the structure and function of biomolecules.[1][2][3] This technical guide provides a comprehensive overview of the fundamental applications of ¹³C labeled compounds, with a focus on metabolic flux analysis, quantitative proteomics, and drug development.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[3][4][5] It is widely regarded as the gold standard for determining in vivo metabolic fluxes, providing a detailed snapshot of cellular physiology.[2][3][5] The core principle involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system.[2][3] As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[2] By measuring the distribution of these isotopes in metabolites using MS or NMR, it is possible to reconstruct the flow of carbon through the metabolic network and calculate the rates of individual reactions.[3][6]

Applications of ¹³C-MFA:

-

Understanding Disease Metabolism: ¹³C-MFA is crucial for studying metabolic reprogramming in diseases like cancer, where cells often exhibit altered glucose and glutamine metabolism to support rapid proliferation.[1][2][7]

-

Metabolic Engineering: This technique is instrumental in identifying metabolic bottlenecks and optimizing bioprocesses for the production of biofuels, pharmaceuticals, and other valuable compounds in microorganisms.[4][6][8]

-

Systems Biology: It provides quantitative data for building and validating computational models of cellular metabolism.[6][9]

Experimental Workflow for ¹³C-MFA

The following diagram outlines the typical workflow for a ¹³C-MFA experiment.

Data Presentation: Tracer Selection

The choice of ¹³C tracer is critical for the precision of flux estimations in specific pathways.[10] Different labeled substrates provide distinct information about the metabolic network.

| ¹³C-Labeled Tracer | Primary Metabolic Pathways Probed | Key Advantages |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for the overall central carbon metabolism network.[10] |

| [U-¹³C₆]glucose | Glycolysis, PPP, TCA Cycle | Offers broad incorporation of the label throughout central carbon metabolism.[7][11] |

| [U-¹³C₅]glutamine | TCA Cycle, Glutaminolysis | Preferred tracer for analyzing TCA cycle activity and glutamine's contribution.[10][11] |

| [2-¹³C]glucose | Glycolysis, PPP | Outperforms the more commonly used [1-¹³C]glucose in precision.[10] |

| [3-¹³C]glucose | Glycolysis, PPP | Also demonstrates better performance than [1-¹³C]glucose for flux estimation.[10] |

Experimental Protocol: ¹³C-MFA in Mammalian Cells

This protocol outlines the key steps for performing a ¹³C-MFA experiment in adherent mammalian cells.[5]

1. Cell Culture and Adaptation:

-

Culture the mammalian cell line of interest in standard growth medium (e.g., DMEM) in 6-well plates.

-

Once cells reach ~50% confluency, switch to a custom ¹³C-labeling medium. This medium is identical to the standard medium but lacks the unlabeled carbon source (e.g., glucose) and is supplemented with the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose). The medium should also contain dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled substrates.

-

Allow the cells to adapt and grow in the labeling medium for a sufficient period to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires several cell doubling times.

2. Isotopic Labeling and Quenching:

-

Continue to culture the cells in the ¹³C-labeling medium until they reach the desired confluency (typically 80-90%).

-

To halt metabolic activity instantly, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold saline solution to remove any remaining extracellular labeled substrate.

-

Add a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C) to the plate to instantly stop all enzymatic reactions.

3. Metabolite Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells by vortexing or sonication.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble components like proteins and DNA.[5]

-

Carefully collect the supernatant, which contains the polar intracellular metabolites. This fraction is used for MS analysis.

-

The remaining pellet can be stored at -80°C for analysis of protein-bound amino acids, which provides a time-integrated view of metabolic fluxes.[5]

4. Sample Preparation for GC-MS Analysis:

-

Dry the metabolite-containing supernatant completely using a vacuum concentrator.

-

To make the metabolites volatile for Gas Chromatography (GC) analysis, perform a derivatization step. This often involves resuspending the dried metabolites in pyridine (B92270) and adding a derivatizing agent such as MTBSTFA.[5]

-

Incubate the mixture (e.g., at 60°C for 1 hour) to complete the reaction.

-

After cooling, the sample is ready for injection into the GC-MS system to determine the mass isotopomer distributions of the metabolites.[5]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[12][13][14] The technique relies on the in vivo incorporation of stable isotope-labeled amino acids into all newly synthesized proteins.[14][15] Typically, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid (e.g., lysine (B10760008) or arginine). One population receives the normal, "light" amino acid (containing ¹²C), while the other receives a "heavy" version labeled with ¹³C and/or ¹⁵N.[12][13]

After a period of growth to ensure complete incorporation, the cell populations can be combined.[13] Since the light and heavy proteins are chemically identical, they behave the same during sample processing and chromatography. However, they are distinguishable by mass spectrometry due to the mass difference imparted by the heavy isotope. The relative peak intensities of the light and heavy peptide pairs in the mass spectrum directly correspond to the relative abundance of the protein in the two samples.[13]

Logical Flow of a SILAC Experiment

The diagram below illustrates the core logic and workflow of a typical two-plex SILAC experiment.

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol provides a general methodology for a SILAC experiment.[12]

1. Cell Culture and Labeling:

-

Select two populations of the same cell line.

-

Culture the "light" population in a SILAC medium deficient in a specific amino acid (e.g., lysine) but supplemented with the standard, unlabeled version ([¹²C₆]-Lysine).

-

Culture the "heavy" population in an identical medium, but supplement it with the stable isotope-labeled version of the amino acid (e.g., [¹³C₆]-Lysine).

-

Grow the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[15] Verify incorporation by analyzing a small sample via mass spectrometry.[16]

2. Experimental Treatment and Harvesting:

-

Once labeling is complete, apply the experimental treatment to one cell population (e.g., drug treatment, growth factor stimulation) while the other serves as a control.

-

Harvest both cell populations.

3. Sample Combination and Protein Extraction:

-

Count the cells from each population and combine them in a 1:1 ratio. Combining the samples at this early stage minimizes experimental variation during subsequent processing steps.[13]

-

Lyse the combined cell mixture using an appropriate lysis buffer to extract the total proteome.

4. Protein Digestion and Mass Spectrometry:

-

Separate the proteins, typically by 1D SDS-PAGE.

-

Excise gel bands and perform an in-gel digestion, usually with trypsin, to generate peptides.

-

Extract the peptides from the gel.

-

Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

5. Data Analysis:

-

Use specialized software to identify peptides and proteins from the MS/MS spectra.

-

The software will identify pairs of "light" and "heavy" peptides and calculate the ratio of their peak intensities from the MS1 spectrum.

-

This ratio reflects the relative abundance of a given protein between the two original samples.

Applications in Drug Metabolism and Development

¹³C-labeled compounds are invaluable tools in pharmaceutical research, providing critical information on a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][17] By synthesizing a drug candidate with one or more ¹³C atoms, researchers can trace its journey through a biological system, identify its metabolites, and understand its mechanism of action.[1][2][17]

Key Uses in Drug Development:

-

Metabolite Identification: Tracing a ¹³C-labeled drug helps in the unambiguous identification of its metabolic products in complex biological matrices like plasma or urine.[17]

-

Pathway Elucidation: It allows for the delineation of the metabolic pathways a drug undergoes, which is crucial for predicting potential drug-drug interactions and understanding toxicity.[1][17]

-

Pharmacokinetics: ¹³C labeling can be used in human ADME studies to quantify the parent drug and its metabolites, providing a complete picture of the drug's disposition.[17]

-

Target Engagement: By tracking the metabolic consequences of a drug's interaction with its target, researchers can confirm target engagement and understand the downstream effects.[2]

Conceptual Pathway: ¹³C Labeling in Drug Metabolism Studies

This diagram illustrates how a ¹³C-labeled drug is used to identify metabolites and understand its metabolic fate.

NMR Spectroscopy of Biomolecules

Isotopic labeling with ¹³C (often in combination with ¹⁵N) is a cornerstone of modern NMR spectroscopy for studying the structure, dynamics, and interactions of proteins and other biomacromolecules.[] While natural abundance ¹³C NMR is possible, the low natural abundance (~1.1%) results in very weak signals.[19] By expressing a protein in media containing a ¹³C-labeled carbon source (like ¹³C-glucose), the protein becomes enriched with ¹³C, dramatically enhancing the NMR signal and enabling a host of advanced experiments that are otherwise impossible.[]

Labeling Strategies for Protein NMR

| Labeling Strategy | Description | Primary Application |

| Uniform Labeling | All carbon atoms in the protein are replaced with ¹³C. This is typically achieved by growing expression hosts on [U-¹³C₆]glucose. | De novo 3D structure determination of small to medium-sized proteins. Allows for through-bond correlation experiments to link adjacent atoms. |

| Selective Labeling | Only specific amino acid types are labeled with ¹³C. | Simplifies crowded spectra in larger proteins by reducing the number of signals. Aids in resonance assignment. |

| Site-Specific Labeling | ¹³C is incorporated at specific atomic positions within amino acid residues (e.g., only at methyl groups).[20] | Studies of large proteins (>30 kDa) and protein complexes.[20] Reduces spectral overlap and allows for the study of dynamics and ligand binding at specific sites.[20] |

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 7. researchgate.net [researchgate.net]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 19. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Sodium 2-methylpropionate-1-13C: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Sodium 2-methylpropionate-1-13C, a stable isotope-labeled compound valuable in metabolic research and as an internal standard for quantitative analysis.

Chemical Structure and Properties

This compound is the sodium salt of 2-methylpropanoic acid where the carboxyl carbon is the heavy isotope ¹³C. This isotopic labeling provides a distinct mass signature, making it an ideal tracer in metabolic flux analysis and for use in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies.

| Property | Value |

| IUPAC Name | Sodium 2-methylpropanoate-1-¹³C |

| Synonyms | Sodium Isobutyrate-1-¹³C, Sodium 2-methylpropionate-¹³C |

| CAS Number | 71105-51-6 |

| Molecular Formula | C₃¹³CH₇NaO₂ |

| Molecular Weight | Approximately 111.08 g/mol |

| SMILES | [Na+].CC(C)--INVALID-LINK--[O-] |

| Appearance | Typically a white solid |

| Solubility | Soluble in water |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process:

-

Carboxylation of a Grignard Reagent: The core of the synthesis is the reaction of isopropylmagnesium bromide with ¹³C-labeled carbon dioxide. The nucleophilic Grignard reagent attacks the electrophilic carbon of ¹³CO₂, forming the magnesium salt of ¹³C-labeled 2-methylpropanoic acid.

-

Formation of the Sodium Salt: The resulting magnesium carboxylate is then protonated with a weak acid, and subsequent treatment with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, yields the final product, this compound.

Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Bromopropane (B125204) | 122.99 | 50 | 4.35 mL |

| Magnesium turnings | 24.31 | 60 | 1.46 g |

| Anhydrous Diethyl Ether | 74.12 | - | 100 mL |

| ¹³C-Carbon Dioxide | 45.01 | 55 | Gas |

| 1 M Hydrochloric Acid | 36.46 | - | As needed |

| 1 M Sodium Hydroxide | 40.00 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

Step 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place the magnesium turnings.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

Dissolve the 2-bromopropane in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small portion (approximately 2-3 mL) of the 2-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by cloudiness and gentle refluxing. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey-brown mixture.

Step 2: Carboxylation with ¹³C-Carbon Dioxide

-

Cool the Grignard reagent solution in an ice-water bath.

-

Introduce the ¹³C-carbon dioxide gas from a cylinder through a gas inlet tube below the surface of the stirred Grignard solution. Alternatively, the Grignard reagent can be added slowly to a flask containing crushed dry ice made from ¹³CO₂.

-

Continue the addition of ¹³CO₂ until the exothermic reaction ceases.

-